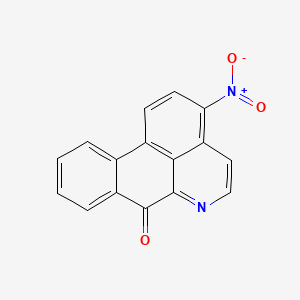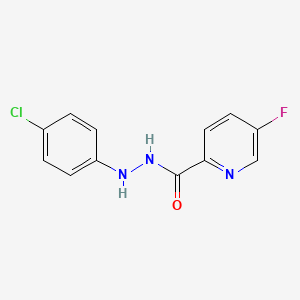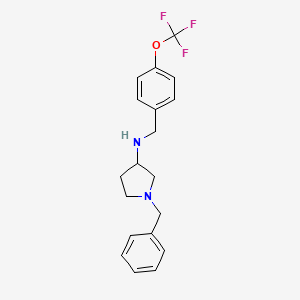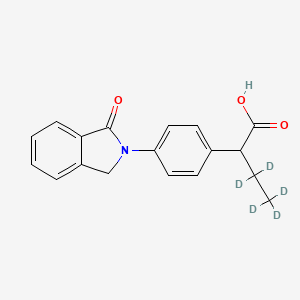
N-(2-Phenoxyacetyl)adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Phenoxyacetyl)adenosine: is a synthetic analog of adenosine, a naturally occurring nucleosideIt is characterized by the presence of a phenoxyacetyl group attached to the adenosine molecule, which imparts unique properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Phenoxyacetyl)adenosine typically involves the acylation of adenosine with phenoxyacetic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: N-(2-Phenoxyacetyl)adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxyacetyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted adenosine derivatives.
Scientific Research Applications
N-(2-Phenoxyacetyl)adenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-Phenoxyacetyl)adenosine involves its interaction with adenosine receptors in the body. These receptors are G protein-coupled receptors that mediate various physiological responses. The compound acts as an agonist or antagonist at these receptors, modulating cellular signaling pathways and exerting its effects on smooth muscle vasodilation and inhibition of cancer progression .
Comparison with Similar Compounds
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
Comparison: N-(2-Phenoxyacetyl)adenosine is unique due to the presence of the phenoxyacetyl group, which enhances its stability and bioavailability compared to other adenosine analogs. This modification also imparts distinct pharmacological properties, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C18H19N5O6 |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C18H19N5O6/c24-6-11-14(26)15(27)18(29-11)23-9-21-13-16(19-8-20-17(13)23)22-12(25)7-28-10-4-2-1-3-5-10/h1-5,8-9,11,14-15,18,24,26-27H,6-7H2,(H,19,20,22,25)/t11-,14?,15+,18-/m1/s1 |
InChI Key |
FLHMVFSWPWAGQW-VMUDKSKOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















